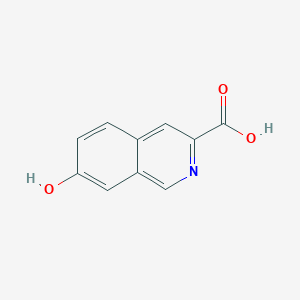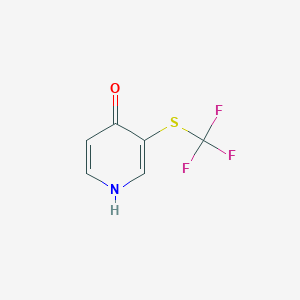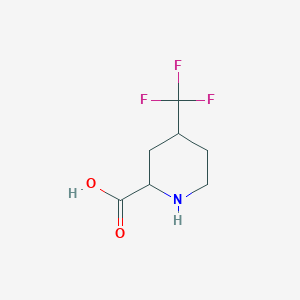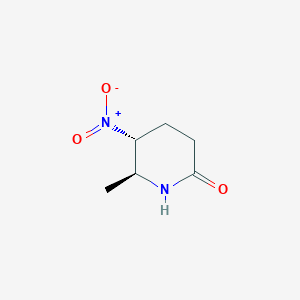![molecular formula C7H6N2O2 B11761621 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydroxylation to introduce the hydroxy group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and hydroxylation steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could lead to a fully saturated ring system.
Aplicaciones Científicas De Investigación
7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine core.
Uniqueness
7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the hydroxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
3,4-dihydro-1H-pyrrolo[3,2-b]pyridine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-1-2-8-4-3-6(11)9-7(4)5/h1-2H,3H2,(H,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSUSVOEZVGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)C=CN2)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
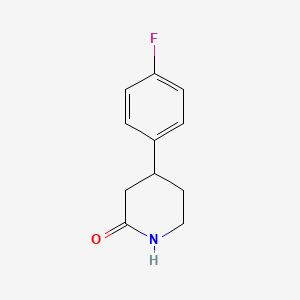
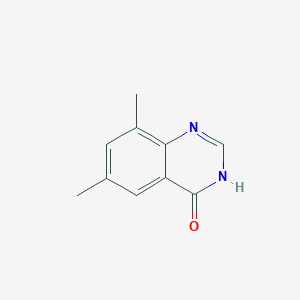
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
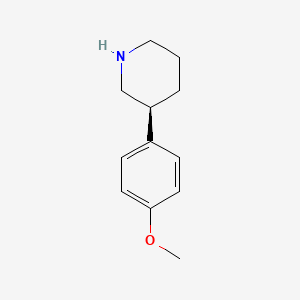
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
